molecular formula C29H30O6 B14354815 3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid CAS No. 90162-43-9

3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid

Cat. No.: B14354815
CAS No.: 90162-43-9
M. Wt: 474.5 g/mol
InChI Key: FOZZQXFTDKIYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability compared to similar compounds .

Properties

CAS No.

90162-43-9

Molecular Formula

C29H30O6

Molecular Weight

474.5 g/mol

IUPAC Name

3,5-bis[(4-tert-butylbenzoyl)oxy]benzoic acid

InChI

InChI=1S/C29H30O6/c1-28(2,3)21-11-7-18(8-12-21)26(32)34-23-15-20(25(30)31)16-24(17-23)35-27(33)19-9-13-22(14-10-19)29(4,5)6/h7-17H,1-6H3,(H,30,31)

InChI Key

FOZZQXFTDKIYNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)OC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.